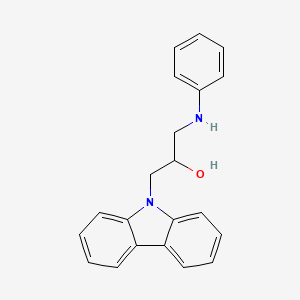
1-anilino-3-(9H-carbazol-9-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-anilino-3-(9H-carbazol-9-yl)-2-propanol, also known as RO-20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) type IV. PDEs are enzymes that hydrolyze cAMP and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in a wide range of physiological processes. The inhibition of PDEs, particularly PDE4, has been shown to have therapeutic potential in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.
Mechanism of Action
1-anilino-3-(9H-carbazol-9-yl)-2-propanol selectively inhibits PDE4, which is predominantly expressed in inflammatory cells such as neutrophils, eosinophils, and macrophages. By inhibiting PDE4, 1-anilino-3-(9H-carbazol-9-yl)-2-propanol increases the intracellular concentration of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. The activation of PKA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to promote the relaxation of smooth muscle cells.
Biochemical and physiological effects:
1-anilino-3-(9H-carbazol-9-yl)-2-propanol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-anilino-3-(9H-carbazol-9-yl)-2-propanol inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various cell types, including macrophages, epithelial cells, and fibroblasts. In vivo studies have shown that 1-anilino-3-(9H-carbazol-9-yl)-2-propanol reduces airway hyperresponsiveness, eosinophilic inflammation, and mucus production in animal models of asthma and COPD.
Advantages and Limitations for Lab Experiments
1-anilino-3-(9H-carbazol-9-yl)-2-propanol has several advantages for use in laboratory experiments. It is a well-characterized and selective inhibitor of PDE4, which makes it a useful tool for studying the role of cAMP signaling in various physiological processes. However, there are also some limitations to its use. 1-anilino-3-(9H-carbazol-9-yl)-2-propanol has relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. In addition, the effects of 1-anilino-3-(9H-carbazol-9-yl)-2-propanol can be cell-type specific, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-anilino-3-(9H-carbazol-9-yl)-2-propanol. One area of interest is the development of more potent and selective PDE4 inhibitors with improved pharmacokinetic properties. Another area of research is the investigation of the role of PDE4 in other physiological processes, such as memory and learning. Finally, there is interest in exploring the potential of PDE4 inhibitors, including 1-anilino-3-(9H-carbazol-9-yl)-2-propanol, in combination with other therapies for the treatment of inflammatory disorders.
Synthesis Methods
The synthesis of 1-anilino-3-(9H-carbazol-9-yl)-2-propanol involves the reaction of 9H-carbazole-9-carboxylic acid with aniline in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reduced with sodium borohydride to yield the final product. The synthesis of 1-anilino-3-(9H-carbazol-9-yl)-2-propanol has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
1-anilino-3-(9H-carbazol-9-yl)-2-propanol has been extensively studied in vitro and in vivo for its potential therapeutic applications. In preclinical studies, 1-anilino-3-(9H-carbazol-9-yl)-2-propanol has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects. It has been investigated as a potential treatment for asthma, COPD, psoriasis, and other inflammatory disorders.
properties
IUPAC Name |
1-anilino-3-carbazol-9-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-17(14-22-16-8-2-1-3-9-16)15-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,17,22,24H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORJWXUNKBLRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-5-(4-fluorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4926416.png)
![1-[2-(3-fluorophenyl)ethyl]-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4926422.png)
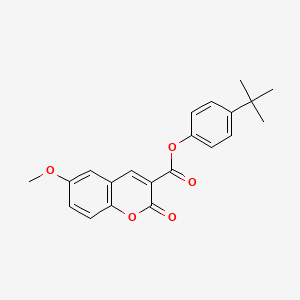
![ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate](/img/structure/B4926443.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B4926448.png)
![diethyl {[(2-chlorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4926455.png)
![2-[(2-methylbenzoyl)amino]-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4926463.png)
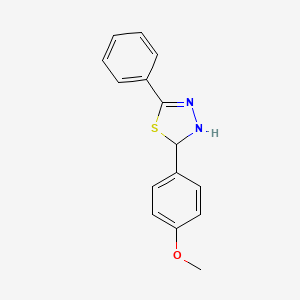
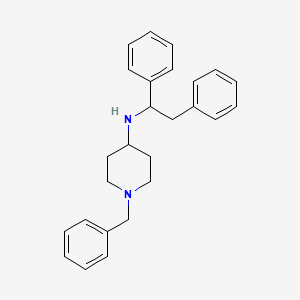
![N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4926492.png)
![2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4926505.png)
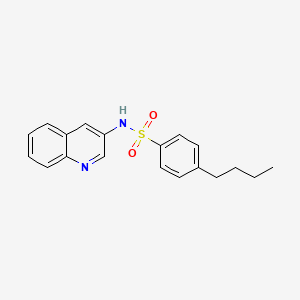
![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-2-furyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4926522.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B4926526.png)